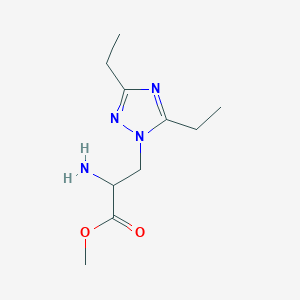

Methyl 2-amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)propanoate

Description

1-Amino-3-adamantanecarboxylic acid hydrochloride (CAS 6240-01-3) is a functionalized adamantane derivative characterized by an amino group (-NH₂) at the 1-position and a carboxylic acid (-COOH) group at the 3-position of the adamantane cage, with a hydrochloride salt formation enhancing its solubility and stability . This compound belongs to a class of rigid, polycyclic hydrocarbons known for their thermal stability and structural rigidity, making them valuable in pharmaceutical chemistry, material science, and catalysis. Its molecular formula is C₁₁H₁₈ClNO₂, with a molecular weight of 245.75 g/mol (methyl ester derivative: CAS 80110-35-6) .

Properties

Molecular Formula |

C10H18N4O2 |

|---|---|

Molecular Weight |

226.28 g/mol |

IUPAC Name |

methyl 2-amino-3-(3,5-diethyl-1,2,4-triazol-1-yl)propanoate |

InChI |

InChI=1S/C10H18N4O2/c1-4-8-12-9(5-2)14(13-8)6-7(11)10(15)16-3/h7H,4-6,11H2,1-3H3 |

InChI Key |

NAJSAXDWANGVON-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=N1)CC)CC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazines and carboxylic acids.

Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections.

Biological Research: It is used in studies investigating the biological activity of triazole derivatives, including their antimicrobial and anticancer properties.

Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. For example, triazole derivatives are known to inhibit the biosynthesis of certain enzymes and proteins, leading to their antimicrobial and anticancer effects . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Structural and Functional Group Differences

- 1-Adamantanecarboxylic Acid (CAS 828-51-3): Contains a single carboxylic acid group at the 1-position.

- 1,3-Adamantanedicarboxylic Acid (CAS 39269-10-8): Features two carboxylic acid groups at the 1- and 3-positions.

- 1-Aminoadamantane Hydrochloride: Contains an amino group at the 1-position but lacks the carboxylic acid moiety, reducing its utility in conjugation reactions or as a bifunctional building block .

- 3-(Aminomethyl)adamantane-1-carboxylic Acid HCl (CAS N/A): Substitutes the amino group with an aminomethyl (-CH₂NH₂) side chain at the 3-position, altering steric and electronic properties .

Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Key Functional Groups |

|---|---|---|---|---|---|

| 1-Amino-3-adamantanecarboxylic Acid HCl | C₁₁H₁₈ClNO₂ | 245.75 | Not reported | >95% | -NH₂, -COOH, HCl salt |

| 1-Adamantanecarboxylic Acid | C₁₁H₁₆O₂ | 180.24 | 172–176 | >95% | -COOH |

| 1,3-Adamantanedicarboxylic Acid | C₁₂H₁₆O₄ | 224.25 | 169–171 | ≥98% | Two -COOH groups |

| 1-Aminoadamantane HCl | C₁₀H₁₈ClN | 203.70 | Not reported | >98% | -NH₂, HCl salt |

Data compiled from .

Q & A

Q. What are the standard synthetic protocols for Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate?

The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole ring. A common approach is the cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds. For example, methyl acrylate may react with 3,5-diethyl-1H-1,2,4-triazole precursors under controlled pH and temperature to introduce the amino and ester functionalities. Optimization of reaction conditions (e.g., solvent polarity, catalyst use) is critical to achieving high yields .

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic methods:

- NMR : and NMR identify proton environments and carbon frameworks, particularly the triazole ring and ester group.

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns.

- X-ray crystallography : Single-crystal analysis (using programs like SHELXL ) resolves bond lengths, angles, and stereochemistry.

Q. What are the key physical properties of this compound?

While specific data (e.g., melting point) for the compound is limited in the literature, analogous triazole derivatives exhibit:

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and amino groups.

- Stability : Likely stable under inert conditions but susceptible to hydrolysis in acidic/basic environments .

Q. What are common applications in medicinal chemistry?

The compound’s triazole moiety is known for hydrogen-bonding interactions with biological targets, making it a candidate for:

- Enzyme inhibition studies (e.g., kinase or protease assays).

- Antimicrobial or anticancer agent development, based on structural analogs .

Q. How is purity assessed during synthesis?

Purity is evaluated via:

- HPLC : Reverse-phase chromatography with UV detection.

- TLC : Monitoring reaction progress using silica plates.

- Elemental Analysis : Confirming C, H, N content matches theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in triazole ring formation?

Key parameters include:

- Temperature : Lower temperatures (0–5°C) reduce side reactions during cyclization.

- Catalysts : Use of Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity.

- Solvent Choice : Polar solvents (acetonitrile) favor triazole formation over competing pathways .

Q. What analytical strategies resolve contradictions in spectral data for this compound?

Discrepancies in NMR/MS data may arise from tautomerism in the triazole ring or impurities. Solutions include:

Q. How does the 3,5-diethyl substitution on the triazole ring influence reactivity?

The ethyl groups increase steric bulk, which:

- Reduces nucleophilic attack at the triazole N-1 position.

- Enhances lipophilicity, potentially improving membrane permeability in biological assays. Comparative studies with methyl or unsubstituted analogs are recommended to isolate steric/electronic effects .

Q. What methodologies are used to study its interaction with biomolecules?

Advanced techniques include:

Q. How can synthetic scalability be achieved without compromising yield?

Industrial-scale production may employ:

- Flow Chemistry : Continuous reactors for precise control of exothermic reactions.

- Green Chemistry Principles : Solvent-free conditions or biodegradable catalysts.

- DoE (Design of Experiments) : Statistical optimization of variables (e.g., stoichiometry, residence time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.